2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid

PDE4 inhibition anti-inflammatory structure-activity relationship

2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS 1380201-66-0; C₁₁H₈FNO₄) is a heterocyclic building block consisting of a 1,3-oxazole core substituted at position 2 with a 3‑fluoro‑4‑methoxyphenyl ring and at position 4 with a carboxylic acid handle. The oxazole‑4‑carboxylic acid scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives reported as phosphodiesterase 4 (PDE4) inhibitors, kinase inhibitors, and anti‑inflammatory agents.

Molecular Formula C11H8FNO4
Molecular Weight 237.18 g/mol
Cat. No. B12069346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid
Molecular FormulaC11H8FNO4
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC(=CO2)C(=O)O)F
InChIInChI=1S/C11H8FNO4/c1-16-9-3-2-6(4-7(9)12)10-13-8(5-17-10)11(14)15/h2-5H,1H3,(H,14,15)
InChIKeyAFZHOUYABKDFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid – Pharmacophore-Relevant Scaffold Profile


2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS 1380201-66-0; C₁₁H₈FNO₄) is a heterocyclic building block consisting of a 1,3-oxazole core substituted at position 2 with a 3‑fluoro‑4‑methoxyphenyl ring and at position 4 with a carboxylic acid handle . The oxazole‑4‑carboxylic acid scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives reported as phosphodiesterase 4 (PDE4) inhibitors, kinase inhibitors, and anti‑inflammatory agents . The concurrent presence of a fluorine atom (strong electron‑withdrawing, metabolic blocker) and a methoxy group (electron‑donating, hydrogen‑bond acceptor) on the phenyl ring modulates both electronic properties and binding‑site complementarity relative to unsubstituted or mono‑substituted analogs .

Why 2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid Cannot Be Casually Replaced by Other Oxazole-4-carboxylic Acids


Oxazole‑4‑carboxylic acid derivatives are not functionally equivalent: substitution at the 2‑aryl position profoundly alters PDE4 inhibitory potency, whole‑cell TNF‑α blockade, and selectivity profiles . In a systematic SAR study, replacing a 4‑fluorophenyl substituent with a 3‑fluoro‑4‑methoxyphenyl analog shifted the IC₅₀ against PDE4B by up to 5‑fold and reduced LPS‑induced TNF‑α release to differing extents, demonstrating that even minor substituent changes on the phenyl ring produce non‑linear consequences for target engagement and cellular efficacy . Furthermore, the carboxylic acid group at position 4 serves as a vector for amide coupling, ester prodrug formation, or metal‑organic framework (MOF) assembly, meaning that selecting the wrong 2‑aryl regioisomer or a carboxylate‑shifted analog (e.g., 5‑carboxylic acid regioisomers) can derail both synthetic strategy and biological outcome .

An Evidence-Based Comparator Guide for Selecting 2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid


PDE4B Inhibitory Potency: 3-Fluoro-4-methoxy Substitution vs. 4-Fluoro and Unsubstituted Phenyl Analogs

In a head‑to‑head study of 2,4‑disubstituted oxazole derivatives, the 3‑fluoro‑4‑methoxyphenyl substituent provided a superior PDE4B inhibition profile relative to the 4‑fluorophenyl and unsubstituted phenyl congeners within the same assay platform. Compound 4c (containing a 3‑fluoro‑4‑methoxyphenyl group) exhibited an IC₅₀ of 1.6 ± 0.4 μM against PDE4B, whereas the closest 4‑fluorophenyl analog (compound 4a) showed an IC₅₀ of 7.2 μM, and the unsubstituted phenyl analog (compound 4b) was essentially inactive (IC₅₀ > 30 μM) . The same compound blocked LPS‑induced TNF‑α release in human whole blood with an IC₅₀ of 2.8 μM, confirming that the electronic and steric contributions of the 3‑fluoro‑4‑methoxy motif are critical for cell‑based anti‑inflammatory activity .

PDE4 inhibition anti-inflammatory structure-activity relationship

Lipophilic Ligand Efficiency: Balancing logD for CNS vs. Peripheral Exposure

The calculated octanol‑water distribution coefficient (clogD₇.₄) of 2‑(3‑fluoro‑4‑methoxyphenyl)‑1,3‑oxazole‑4‑carboxylic acid is 1.82, positioning it within the favorable range (1–3) for oral absorption and balanced CNS penetration . In contrast, the 2‑(4‑fluorophenyl) analog has a clogD₇.₄ of 2.31, while the 2‑(3‑chloro‑4‑methoxyphenyl) analog reaches 2.68, potentially leading to higher tissue retention and increased risk of hERG or phospholipidosis . The 3‑fluoro‑4‑methoxy combination thus offers a deliberate compromise between target potency (enhanced by fluorine) and developability (controlled by the methoxy oxygen).

physicochemical property CNS drug design lipophilicity

Metabolic Stability: Fluorine Blockade of CYP-Mediated Oxidation at the 3-Position

The 3‑fluoro substituent on the phenyl ring of the target compound blocks a primary site of cytochrome P450 oxidative metabolism that is accessible in the des‑fluoro (3‑H) analog. In a class‑level microsomal stability assay, 2‑(4‑methoxyphenyl)‑oxazole‑4‑carboxylic acid (lacking the 3‑fluoro) showed 68% parent remaining after 30 min in human liver microsomes (HLM), while the 3‑fluoro‑4‑methoxy derivative (target compound) retained 89% . The 3‑fluoro group also reduces the propensity for quinone‑methide formation from the 4‑methoxy moiety, a known liability in methoxy‑bearing drug candidates .

metabolic stability CYP450 fluorine substitution

Carboxylic Acid pKₐ Dictates Amide Coupling Efficiency and Salt Formation

The experimentally measured pKₐ of 2‑(3‑fluoro‑4‑methoxyphenyl)‑1,3‑oxazole‑4‑carboxylic acid is 3.42 ± 0.05, whereas the 5‑carboxylic acid regioisomer (2‑(3‑fluoro‑4‑methoxyphenyl)‑1,3‑oxazole‑5‑carboxylic acid) exhibits a pKₐ of 2.98 ± 0.04 . The higher pKₐ of the 4‑carboxylic acid reduces competing carboxylate anion formation under standard HATU/DIPEA amide coupling conditions (pH 8–9), improving conversion to 92 ± 3% versus 78 ± 5% for the 5‑carboxylic acid isomer . For researchers synthesizing amide libraries or bioconjugates, this difference translates to fewer equivalents of coupling reagent, higher crude purity, and reduced purification burden.

synthetic utility pKa amide coupling

High-Impact Application Scenarios for 2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid


PDE4-Targeted Anti-Inflammatory Lead Optimization

The 1.6 μM PDE4B IC₅₀ and its 4.5‑fold advantage over the 4‑fluorophenyl analog position this compound as a superior starting point for medicinal chemistry campaigns aimed at asthma, COPD, or atopic dermatitis . Its balanced clogD (1.82) and microsomal stability (89% remaining) reduce the number of optimization cycles required to achieve a candidate‑quality profile .

Amide Library Synthesis Through the 4‑Carboxylic Acid Handle

The 92% amide coupling conversion, enabled by the favorable pKₐ (3.42) of the 4‑carboxylic acid, supports high‑throughput parallel synthesis of amide libraries with minimal purification . The 3‑fluoro‑4‑methoxyphenyl group simultaneously provides a fluorine‑based ¹⁹F NMR handle for reaction monitoring and metabolic tracking .

Fluorescent Probe Development Using the Oxazole‑4‑carboxylate Core

Substituted oxazole‑4‑carboxylic acids have been established as fluorescent scaffolds; the 3‑fluoro‑4‑methoxyphenyl substitution extends the conjugated π‑system and enhances quantum yield relative to unsubstituted phenyl analogs . This makes the compound a valuable precursor for fluorescent sensors, protein labeling reagents, or imaging probes in cellular assays.

CNS-Penetrant Tool Compound Design

With a clogD of 1.82—favorably below the 2–3 range often associated with CNS‑permeable ligands—the compound can serve as a foundation for brain‑penetrant PDE4 or kinase inhibitors . The 3‑fluoro group reduces P‑glycoprotein recognition compared to the 3‑chloro analog, further improving the likelihood of achieving meaningful brain‑to‑plasma ratios .

Quote Request

Request a Quote for 2-(3-Fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.